molecular formula C18H18N2O B11631191 N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine

N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine

Cat. No.: B11631191
M. Wt: 278.3 g/mol
InChI Key: WFHRDMKXEBIHLO-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyaniline with 2,8-dimethylquinoline-4-carbaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Scientific Research Applications

N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interfere with cellular signaling pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine stands out due to its unique combination of a methoxyphenyl group and two methyl groups on the quinoline core. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,8-dimethylquinolin-4-amine

InChI

InChI=1S/C18H18N2O/c1-12-5-4-6-16-17(11-13(2)19-18(12)16)20-14-7-9-15(21-3)10-8-14/h4-11H,1-3H3,(H,19,20)

InChI Key

WFHRDMKXEBIHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

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